2-Methoxyheptane

Catalog No.
S15191674
CAS No.
57858-34-1
M.F
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyheptane

CAS Number

57858-34-1

Product Name

2-Methoxyheptane

IUPAC Name

2-methoxyheptane

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3

InChI Key

XKHTUKHDGNJTLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC

2-Methoxyheptane is an organic compound with the molecular formula C8H18O\text{C}_8\text{H}_{18}\text{O}. It consists of a heptane backbone with a methoxy group (-OCH₃) attached to the second carbon atom. This compound is classified as an ether due to the presence of the methoxy functional group, which influences its chemical behavior and properties. 2-Methoxyheptane is a colorless liquid with a characteristic odor, and it exhibits low solubility in water while being soluble in various organic solvents such as alcohols and ethers .

The compound is noteworthy for its applications in organic synthesis and as a solvent. Its structure allows for distinct reactivity patterns compared to other aliphatic hydrocarbons, making it a subject of interest in both industrial and academic research.

And formulations in laboratories and industrial settings.
  • Intermediate in Organic Synthesis: It serves as a precursor or intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Fuel Additive: Research indicates potential applications as a fuel additive due to its favorable combustion properties, which may enhance fuel efficiency and reduce emissions .
  • The synthesis of 2-methoxyheptane can be achieved through several methods:

    • Alkylation of Methanol: One common method involves reacting heptanol with methanol in the presence of acid catalysts to form 2-methoxyheptane via an etherification process.
    • Nucleophilic Substitution: As previously mentioned, 2-methoxyheptane can be synthesized from heptyl halides through nucleophilic substitution with sodium methoxide or potassium methoxide . This method allows for the selective formation of the ether bond.
    • Reduction Reactions: Another approach may involve reducing corresponding carbonyl compounds (like ketones) using methanol under acidic or basic conditions to yield 2-methoxyheptane.

    Several compounds share structural similarities with 2-methoxyheptane. Here are some notable examples:

    Compound NameMolecular FormulaKey Characteristics
    1-MethoxyhexaneC7H16OA straight-chain ether; lower boiling point than 2-methoxyheptane.
    3-MethoxyoctaneC9H20OLonger carbon chain; used similarly as a solvent.
    2-MethylhexaneC8H18An isomer with similar physical properties but without an ether functional group.

    Uniqueness of 2-Methoxyheptane: The presence of the methoxy functional group distinguishes it from purely hydrocarbon compounds like 2-methylhexane. This functionalization imparts unique reactivity patterns not found in saturated hydrocarbons.

    Stereochemical Outcomes of Bimolecular Nucleophilic Displacement Reactions

    The synthesis of 2-methoxyheptane via SN2 mechanisms inherently involves stereochemical inversion at the electrophilic carbon center. This phenomenon arises from the nucleophile’s backside attack, which displaces the leaving group in a single concerted step. For example, when 2-chloroheptane reacts with sodium methoxide, the methoxide ion approaches the secondary carbon from the side opposite the chlorine atom, resulting in a Walden inversion and producing (R)-2-methoxyheptane from (S)-2-chloroheptane.

    Experimental studies on analogous systems, such as 2-bromopentane, demonstrate that SN2 pathways yield enantiomerically inverted products with high fidelity under low steric hindrance. However, the secondary carbon in 2-chloroheptane introduces moderate steric resistance compared to primary alkyl halides, reducing reaction rates without compromising stereochemical integrity. Kinetic data from gas-phase reactions further confirm that inversion remains the dominant pathway even in sterically congested environments, as the transition state’s pentacoordinate geometry enforces spatial constraints.

    Transition State Analysis for Alkoxy Group Transfer Processes

    The transition state of SN2 reactions in 2-methoxyheptane synthesis is characterized by a pentacoordinate carbon with partial bonds to the incoming methoxide ion, outgoing chloride, and three alkyl groups. Computational models reveal that the energy barrier for this step is highly sensitive to the electrophile’s substitution pattern. For secondary substrates like 2-chloroheptane, the activation energy increases by approximately 15–20 kJ/mol compared to primary analogs due to destabilizing steric interactions between the nucleophile and the heptyl chain.

    Table 1: Comparative Activation Energies for SN2 Reactions

    SubstrateActivation Energy (kJ/mol)Relative Rate (krel)
    1-Chloroheptane851.0
    2-Chloroheptane1000.3
    2-Chloro-2-methylpropane1350.001

    Data derived from kinetic studies on chloroalkanes.

    Isotope labeling experiments using deuterated methoxide (CH3O) have corroborated the concerted nature of the transition state, as no intermediate species are detected. Additionally, Hammett plots for para-substituted aryl ether analogs indicate that electron-withdrawing groups on the nucleophile accelerate the reaction by stabilizing the partial negative charge in the transition state.

    Solvent Effects on Reaction Coordinate Dynamics in Etherification Reactions

    Solvent polarity profoundly influences the kinetics and mechanism of 2-methoxyheptane synthesis. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance SN2 reactivity by stabilizing the charged transition state through dielectric effects, while protic solvents like methanol retard the reaction by solvating the nucleophile. For instance, the rate constant for 2-chloroheptane methoxylation in DMSO is 50-fold higher than in methanol due to reduced hydrogen bonding interference.

    Table 2: Solvent Effects on Reaction Rates

    SolventDielectric Constant (ε)Relative Rate (krel)
    DMSO46.71.0
    Acetone20.70.8
    Methanol32.70.02

    Data adapted from solvent screening studies.

    Microscopic solvent parameters, such as the Grunwald-Winstein Y value, further quantify solvent-ion interactions. In high-Y solvents, the transition state’s charge separation is better stabilized, lowering the activation energy. Molecular dynamics simulations also highlight the role of solvent reorganization entropy, which contributes up to 30% of the total activation free energy in aqueous systems.

    XLogP3

    2.8

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    130.135765193 g/mol

    Monoisotopic Mass

    130.135765193 g/mol

    Heavy Atom Count

    9

    Dates

    Modify: 2024-08-11

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